molecular formula C5H8FN3 B2602379 1-(2-fluoroethyl)-1H-pyrazol-5-amine CAS No. 689295-20-3

1-(2-fluoroethyl)-1H-pyrazol-5-amine

Cat. No.: B2602379
CAS No.: 689295-20-3
M. Wt: 129.138
InChI Key: BUNVCCYGOGHEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluoroethyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C5H8FN3 and its molecular weight is 129.138. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Facile and Regioselective Synthesis of Substituted 1H-Pyrazolo[3,4-b]quinolines : The study explores the synthesis of 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines. These compounds are noted for their high-fluorescence intensity and potential use in organic light-emitting diodes. The method provides a regioselective approach, yielding desired isomers with good selectivity and efficiency. The influence of fluorine-containing substituents on the parameters of these compounds is also examined, highlighting their impact on electronic properties like HOMO and LUMO levels (Szlachcic et al., 2017).

Synthesis of Fluorocontaining Derivatives of Pyrazolo[3,4-d]pyrimidines : This research involves the synthesis of fluorocontaining substituted amides and dihydropyrazolo[3,4-d]pyrimidines, demonstrating the versatility of 1H-pyrazol-5-amines in creating various fluorine-containing compounds. The work offers insights into the structural variation and potential application areas of these derivatives (Eleev, Kutkin, & Zhidkov, 2015).

Synthesis, Characterization, and Bioactivities of Pyrazole Derivatives : This paper focuses on the synthesis and structural analysis of pyrazole derivatives with potential biological activities against conditions like breast cancer and microbes. The study underscores the significance of pyrazole derivatives in pharmacological research, providing a foundation for future drug development and therapeutic interventions (Titi et al., 2020).

Applications in Catalysis and Polymerization

(Pyrazolylethyl-amine)zinc(II) Carboxylate Complexes as Catalysts : This research explores the use of pyrazolylethyl-amine zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide. The study highlights the potential of these complexes in polymer chemistry, particularly in producing poly(cyclohexene carbonate) and cyclohexene carbonate under relatively low CO2 pressures and solvent-free conditions (Matiwane, Obuah, & Darkwa, 2020).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(2-fluoroethyl)-1H-pyrazol-5-amine are largely determined by its interactions with various biomolecules. For instance, it has been suggested that this compound may interact with the L-type amino acid transporter 1 (LAT1), which is known to mediate the uptake of large, neutral amino acids . The nature of these interactions is likely to be influenced by the specific chemical structure of this compound, particularly the presence of the fluorine atom .

Cellular Effects

The effects of this compound on cellular processes are complex and multifaceted. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve a range of binding interactions with biomolecules, as well as potential effects on enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound in animal models are likely to vary depending on the dosage used . Studies have suggested that this compound may have threshold effects, as well as potential toxic or adverse effects at high doses

Metabolic Pathways

This compound may be involved in various metabolic pathways, potentially interacting with enzymes or cofactors and influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be mediated by specific transporters or binding proteins . This compound may also have effects on its localization or accumulation within cells

Subcellular Localization

This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Properties

IUPAC Name

2-(2-fluoroethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN3/c6-2-4-9-5(7)1-3-8-9/h1,3H,2,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNVCCYGOGHEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of [1-(2-fluoroethyl)-1H-pyrazol-5-yl]formamide (15.7 g) in methanol (78 ml) was added concentrated hydrochloric acid (21 ml) at room temperature. The reaction mixture was stirred for 3.5 hours and evaporated in vacuo. The residue was dissolved in ethyl acetate and washed with aqueous sodium hydrogen carbonate solution. The organic layer was dried over magnesium sulfate and concentrated in vacuo to give 1-(2-fluoroethyl)-1H-pyrazol-5-amine (12 g).
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One

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